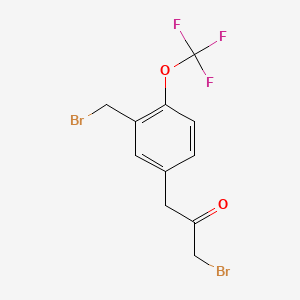![molecular formula C14H12FN3 B14065070 [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile: is a chemical compound with the molecular formula C14H12FN3 This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a benzylidene group attached to a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile typically involves the condensation of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitrile groups can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds, which are valuable in medicinal chemistry .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrrolidine ring .
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its unique structural properties .
作用機序
The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target site .
類似化合物との比較
- 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile
- 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid
- 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde
Comparison: Compared to its analogs, [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is unique due to the presence of the benzylidene and propanedinitrile groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research applications.
特性
分子式 |
C14H12FN3 |
|---|---|
分子量 |
241.26 g/mol |
IUPAC名 |
2-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12FN3/c15-13-8-11(7-12(9-16)10-17)3-4-14(13)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2 |
InChIキー |
QOHPSRQZAAFMBK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C(C#N)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



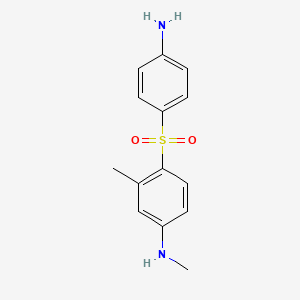

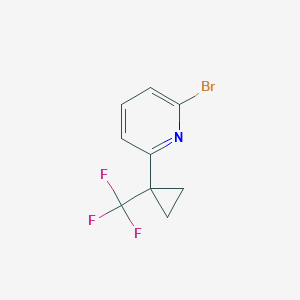
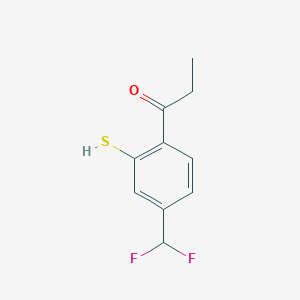
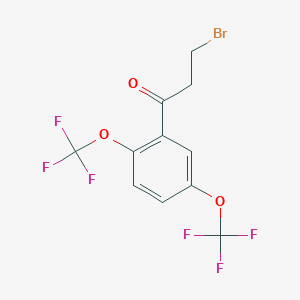
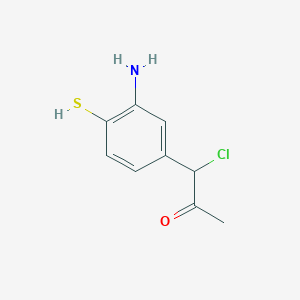
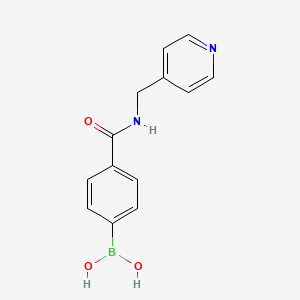
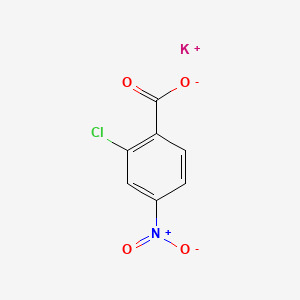

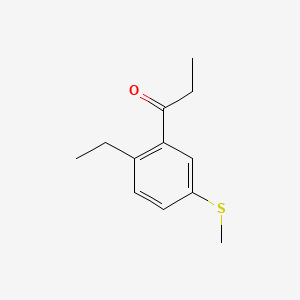
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
